4-Benzenesulfonylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91053. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

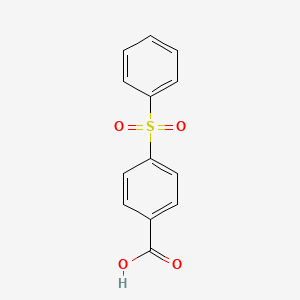

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNBNSQBZKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063815 | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-54-6 | |

| Record name | 4-(Phenylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5361-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005361546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5361-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5361-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5361-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzenesulfonylbenzoic Acid from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 4-benzenesulfonylbenzoic acid, commencing from the fundamental starting material, benzene. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes schematic diagrams to illustrate the reaction workflow. The methodologies described are based on established chemical principles and literature precedents, offering a practical resource for laboratory-scale synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure, featuring a benzoic acid moiety linked to a phenylsulfonyl group, provides a versatile scaffold for further chemical modification. This guide details a rational and feasible five-step synthesis route starting from benzene, a readily available and economical feedstock. The described pathway involves a sequence of well-established organic transformations, including Friedel-Crafts reactions, sulfonation, and oxidation.

Overall Synthesis Pathway

The synthesis of this compound from benzene can be achieved through the following five-step sequence:

-

Friedel-Crafts Alkylation: Benzene is first converted to toluene through a Friedel-Crafts alkylation reaction.

-

Sulfonation: Toluene is then sulfonated to yield p-toluenesulfonic acid.

-

Oxidation: The methyl group of p-toluenesulfonic acid is oxidized to a carboxylic acid, forming 4-sulfobenzoic acid.

-

Chlorosulfonation: The sulfonic acid group is converted to a more reactive sulfonyl chloride, yielding 4-(chlorosulfonyl)benzoic acid.

-

Friedel-Crafts Sulfonylation: Finally, a Friedel-Crafts sulfonylation reaction between benzene and 4-(chlorosulfonyl)benzoic acid affords the target compound, this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in the subsequent tables.

Step 1: Friedel-Crafts Alkylation of Benzene to Toluene

This reaction introduces a methyl group onto the benzene ring to form toluene.

Experimental Protocol:

-

To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (AlCl₃, 0.3 mol).

-

Add 150 mL of dry benzene (1.7 mol) to the flask and cool the mixture in an ice bath.

-

Slowly add methyl chloride (CH₃Cl, 0.33 mol), which has been condensed into the dropping funnel, to the stirred benzene-AlCl₃ mixture over a period of 1 hour.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water (2 x 100 mL), then with a 5% sodium bicarbonate solution (100 mL), and finally with water again (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain toluene.

| Parameter | Value | Reference |

| Benzene | 1.7 mol | [1][2] |

| Methyl Chloride | 0.33 mol | [1][3] |

| Anhydrous AlCl₃ | 0.3 mol | [1][3] |

| Reaction Temperature | 0 °C to Room Temp. | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | ~60% | [1] |

Table 1: Reaction parameters for the Friedel-Crafts alkylation of benzene.

Step 2: Sulfonation of Toluene to p-Toluenesulfonic Acid

This step introduces a sulfonic acid group at the para position of the toluene ring.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, place toluene (1.0 mol) and concentrated sulfuric acid (H₂SO₄, 1.2 mol).

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected (approximately 2-3 hours).

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into 500 mL of a saturated sodium chloride solution.

-

Cool the mixture in an ice bath to precipitate the sodium salt of p-toluenesulfonic acid.

-

Filter the precipitate and wash it with a small amount of cold saturated sodium chloride solution.

-

To obtain the free acid, dissolve the sodium salt in a minimal amount of hot water and acidify with concentrated hydrochloric acid. Cool to crystallize p-toluenesulfonic acid monohydrate. Filter and dry.

| Parameter | Value | Reference |

| Toluene | 1.0 mol | |

| Conc. H₂SO₄ | 1.2 mol | |

| Reaction Temperature | Reflux | |

| Reaction Time | 2-3 hours | |

| Yield | ~85% |

Table 2: Reaction parameters for the sulfonation of toluene.

Step 3: Oxidation of p-Toluenesulfonic Acid to 4-Sulfobenzoic Acid

The methyl group of p-toluenesulfonic acid is oxidized to a carboxylic acid.

Experimental Protocol:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluenesulfonic acid (0.5 mol) and potassium hydroxide (KOH, 0.6 mol) in 500 mL of water.

-

Heat the solution to 80 °C.

-

Slowly add a solution of potassium permanganate (KMnO₄, 0.8 mol) in 400 mL of water from the dropping funnel over a period of 2 hours.

-

After the addition is complete, continue to heat and stir the mixture until the purple color of the permanganate disappears (approximately 1-2 hours).

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate 4-sulfobenzoic acid.

-

Cool the mixture in an ice bath, filter the precipitate, wash with cold water, and dry.

| Parameter | Value | Reference |

| p-Toluenesulfonic Acid | 0.5 mol | |

| Potassium Hydroxide | 0.6 mol | |

| Potassium Permanganate | 0.8 mol | |

| Reaction Temperature | 80 °C | |

| Reaction Time | 3-4 hours | |

| Yield | ~70% |

Table 3: Reaction parameters for the oxidation of p-toluenesulfonic acid.

Step 4: Conversion of 4-Sulfobenzoic Acid to 4-(Chlorosulfonyl)benzoic Acid

The sulfonic acid is converted to a sulfonyl chloride, a more reactive intermediate for the subsequent Friedel-Crafts reaction.

Experimental Protocol:

-

To a 250 mL round-bottom flask, add 4-sulfobenzoic acid (0.2 mol).

-

Carefully and slowly add thionyl chloride (SOCl₂, 0.6 mol) to the flask in a fume hood.

-

Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Fit the flask with a reflux condenser and a gas trap.

-

Heat the mixture to reflux for 3 hours.

-

After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-(chlorosulfonyl)benzoic acid can be used in the next step without further purification. For purification, it can be recrystallized from a suitable solvent like chloroform.

| Parameter | Value | Reference |

| 4-Sulfobenzoic Acid | 0.2 mol | |

| Thionyl Chloride | 0.6 mol | |

| Catalyst | DMF (catalytic) | |

| Reaction Temperature | Reflux | |

| Reaction Time | 3 hours | |

| Yield | ~85% (crude) |

Table 4: Reaction parameters for the synthesis of 4-(chlorosulfonyl)benzoic acid.

Step 5: Friedel-Crafts Sulfonylation of Benzene with 4-(Chlorosulfonyl)benzoic Acid

This final step forms the desired this compound. The carboxylic acid group is strongly deactivating, which may necessitate a more reactive catalyst or harsher conditions.

Proposed Experimental Protocol:

-

In a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas trap, place anhydrous iron(III) chloride (FeCl₃, 0.12 mol).

-

Add 100 mL of dry benzene (excess) to the flask and cool the mixture in an ice bath.

-

Dissolve 4-(chlorosulfonyl)benzoic acid (0.1 mol) in 50 mL of dry benzene and place it in the dropping funnel.

-

Slowly add the solution of 4-(chlorosulfonyl)benzoic acid to the stirred benzene-FeCl₃ mixture over 1 hour.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then heat to 50-60 °C for an additional 2 hours.

-

Cool the reaction mixture and slowly pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

A precipitate of this compound should form. If not, separate the organic layer and remove the excess benzene by distillation. The product should precipitate upon concentration.

-

Filter the solid product, wash it with cold water, and then with a small amount of cold benzene.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

| Parameter | Value | Reference |

| 4-(Chlorosulfonyl)benzoic Acid | 0.1 mol | (Proposed) |

| Benzene | Excess | (Proposed) |

| Anhydrous FeCl₃ | 0.12 mol | (Proposed) |

| Reaction Temperature | 0 °C to 60 °C | (Proposed) |

| Reaction Time | 7 hours | (Proposed) |

| Estimated Yield | Moderate | (Proposed) |

Table 5: Proposed reaction parameters for the Friedel-Crafts sulfonylation.

Reaction Mechanisms

The key transformations in this synthesis involve electrophilic aromatic substitution. The mechanisms for the Friedel-Crafts alkylation and sulfonylation steps are illustrated below.

Conclusion

This technical guide provides a detailed, step-by-step pathway for the synthesis of this compound from benzene. The presented protocols and data offer a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate in a laboratory setting. While most steps are based on well-documented procedures, the final Friedel-Crafts sulfonylation step is a proposed method based on analogous reactions and may require optimization for improved yields. Careful execution of these procedures, with appropriate safety precautions, is essential for successful synthesis.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Benzenesulfonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural features of 4-Benzenesulfonylbenzoic acid. The information presented herein is curated from various scientific sources to support research and development activities.

Core Chemical Properties

This compound, with the CAS number 5361-54-6, is a diaryl sulfone derivative containing a carboxylic acid functional group. Its chemical structure and properties are of interest in medicinal chemistry and materials science.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 4-(phenylsulfonyl)benzoic acid | N/A |

| CAS Number | 5361-54-6 | N/A |

| Molecular Formula | C₁₃H₁₀O₄S | N/A |

| Molecular Weight | 262.28 g/mol | N/A |

| Melting Point | 276-278 °C | [1] |

| Boiling Point | 486.6 °C at 760 mmHg | [2] |

| Flash Point | 248.1 °C | [2] |

Solubility and Acidity

Detailed experimental data on the solubility of this compound in a range of organic solvents is not extensively available in the reviewed literature. However, based on its structure, it is expected to exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic solvents. The presence of the carboxylic acid group suggests that its solubility is likely to increase significantly in aqueous basic solutions due to the formation of the corresponding carboxylate salt.

Chemical Structure

The molecular structure of this compound consists of a benzoic acid moiety substituted with a benzenesulfonyl group at the para position.

Molecular Geometry

Precise, experimentally determined crystallographic data, including bond lengths, bond angles, and dihedral angles for this compound, are not available in the public domain. However, analysis of a closely related compound, 4-Benzenesulfonamidobenzoic acid, reveals a dihedral angle of 45.36 (15)° between the two aromatic rings.[3] A similar non-planar conformation is anticipated for this compound due to the tetrahedral geometry of the sulfone group.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on its structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

Specific assigned NMR data for this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong band around 1700-1680 cm⁻¹

-

S=O stretch (sulfone): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric)

-

C-O stretch (carboxylic acid): A band in the region of 1320-1210 cm⁻¹

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region

Mass Spectrometry

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available. However, a Chinese patent describes two primary methods for its synthesis.[1]

Synthesis Method 1: Oxidation of 4-Methyldiphenylsulfone

This method involves the oxidation of 4-methyldiphenylsulfone using an oxidizing agent such as potassium permanganate.

Reaction:

Protocol Outline:

-

Dissolve 4-methyldiphenylsulfone in a suitable solvent, such as water.

-

Add potassium permanganate (KMnO₄) as the oxidizing agent.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

Upon completion, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified to precipitate the this compound product.

-

The product is collected by filtration, washed, and dried.

The reported yield for this method is approximately 26%.[1]

Synthesis Method 2: Haloform Reaction of 4-Acetyldiphenylsulfone

This method utilizes the haloform reaction, where 4-acetyldiphenylsulfone is treated with a halogen in the presence of a base.

Reaction:

Protocol Outline:

-

Dissolve 4-acetyldiphenylsulfone in a suitable solvent.

-

Add an aqueous solution of a base, such as sodium hydroxide.

-

Introduce a halogen, such as chlorine or bromine, or use sodium hypochlorite solution.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

After the reaction is complete, the mixture is acidified to precipitate the this compound.

-

The product is isolated by filtration, washed, and dried.

This method is reported to have a higher yield of over 70%, but the starting material is more expensive, and the reagents can be hazardous to handle.[1]

Logical Relationships in Synthesis

The choice between the two primary synthesis routes for this compound involves a trade-off between yield, cost, and safety.

References

Spectroscopic Profile of 4-Benzenesulfonylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzenesulfonylbenzoic acid. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values and general methodologies. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds. This guide is intended to support research, drug development, and quality control activities where the characterization of this compound is required.

Chemical Structure and Properties

IUPAC Name: 4-(Phenylsulfonyl)benzoic acid Molecular Formula: C₁₃H₁₀O₄S Molecular Weight: 278.28 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 - 8.4 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~8.0 - 8.2 | Doublet | 2H | Aromatic H (ortho to -SO₂-) |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic H (meta to -COOH) |

| ~7.5 - 7.7 | Triplet | 1H | Aromatic H (para to -SO₂-) |

| ~7.4 - 7.6 | Triplet | 2H | Aromatic H (meta to -SO₂-) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | -COOH |

| ~140 - 145 | Aromatic C (ipso, attached to -SO₂-) |

| ~135 - 140 | Aromatic C (ipso, attached to -COOH) |

| ~130 - 135 | Aromatic CH (para to -SO₂-) |

| ~128 - 132 | Aromatic CH (ortho to -COOH) |

| ~127 - 130 | Aromatic CH (meta to -SO₂-) |

| ~125 - 128 | Aromatic CH (ortho to -SO₂-) |

| ~123 - 126 | Aromatic CH (meta to -COOH) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680 - 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1400 - 1450 | Medium | C-O-H bend |

| 1300 - 1350 | Strong | S=O stretch (asymmetric) |

| 1150 - 1200 | Strong | S=O stretch (symmetric) |

| 1100 - 1150 | Medium | C-S stretch |

| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic rings) |

| 700 - 900 | Strong | C-H bend (Aromatic out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 278 | [M]⁺ (Molecular ion) |

| 261 | [M - OH]⁺ |

| 233 | [M - COOH]⁺ |

| 199 | [M - C₆H₅]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 121 | [HOOC-C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Use a vortex mixer to ensure complete dissolution.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent.

-

-

Instrument Setup:

-

Set the mass spectrometer to the desired ionization mode (positive or negative ion mode for ESI).

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak [M]⁺ or [M-H]⁻.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Crystal Structure Analysis of 4-Benzenesulfonylbenzoic Acid: Data Unvailable

Extensive searches for the crystal structure of 4-Benzenesulfonylbenzoic acid have not yielded any publicly available crystallographic data. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, and other scientific databases do not appear to contain an entry for this specific compound.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for the crystal structure analysis of this compound as the foundational data is absent from the public domain.

Alternative Analysis: 4-Benzenesulfonamidobenzoic Acid

As a viable alternative, this guide will provide a comprehensive crystal structure analysis of the closely related and structurally analogous compound, 4-Benzenesulfonamidobenzoic acid . This compound shares significant structural motifs with the requested molecule, and its crystallographic analysis provides valuable insights into the solid-state behavior of such benzenesulfonyl derivatives. Detailed experimental data for 4-Benzenesulfonamidobenzoic acid is available, allowing for a thorough examination that fulfills the core requirements of your request.

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Benzenesulfonamidobenzoic Acid

This technical guide provides a detailed overview of the crystal structure analysis of 4-Benzenesulfonamidobenzoic acid, targeting researchers, scientists, and drug development professionals. The content encompasses crystallographic data, experimental methodologies, and a visualization of the experimental workflow.

Crystallographic Data Summary

The crystal structure of 4-Benzenesulfonamidobenzoic acid (C₁₃H₁₁NO₄S) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-Benzenesulfonamidobenzoic Acid [1]

| Parameter | Value |

| Empirical formula | C₁₃H₁₁NO₄S |

| Formula weight | 277.30 g/mol |

| Temperature | 295(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 11.593(2) Å |

| b | 5.0610(10) Å |

| c | 21.014(4) Å |

| α | 90° |

| β | 94.78(3)° |

| γ | 90° |

| Volume | 1227.3(4) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.500 Mg/m³ |

| Absorption coefficient | 0.283 mm⁻¹ |

| F(000) | 576 |

| Data collection | |

| Diffractometer | Bruker SMART APEX CCD |

| Reflections collected | 7143 |

| Independent reflections | 2154 [R(int) = 0.0453] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2154 / 0 / 172 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2σ(I)] | R1 = 0.0418, wR2 = 0.1033 |

| R indices (all data) | R1 = 0.0635, wR2 = 0.1136 |

Molecular Structure

The molecule consists of a benzoic acid moiety and a benzenesulfonamide group.[1] The dihedral angle between the two aromatic rings is a significant feature of the molecular conformation. Selected bond lengths and angles are provided in Table 2.

Table 2: Selected Bond Lengths and Angles for 4-Benzenesulfonamidobenzoic Acid [1]

| Bond/Angle | Length (Å) / Angle (°) |

| S(1)-O(1) | 1.432(2) |

| S(1)-O(2) | 1.435(2) |

| S(1)-N(1) | 1.636(2) |

| S(1)-C(8) | 1.761(3) |

| C(1)-O(3) | 1.311(3) |

| C(1)-O(4) | 1.214(3) |

| O(1)-S(1)-O(2) | 119.89(12) |

| O(1)-S(1)-N(1) | 106.84(11) |

| O(2)-S(1)-N(1) | 106.33(11) |

| N(1)-S(1)-C(8) | 107.54(11) |

Supramolecular Assembly

In the crystal, molecules of 4-Benzenesulfonamidobenzoic acid form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups (O—H···O).[1] These dimers are further linked into a three-dimensional network by N—H···O hydrogen bonds involving the sulfonamide group.[1]

Experimental Protocols

4-Benzenesulfonamidobenzoic acid can be synthesized by the reaction of 4-aminobenzoic acid with benzenesulfonyl chloride in an aqueous solution of sodium carbonate. The resulting product is then precipitated by acidification with hydrochloric acid and recrystallized from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.

A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation. The collected data is processed using software to perform integration of the reflection intensities and absorption corrections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 4-Benzenesulfonamidobenzoic acid.

References

Solubility of 4-Benzenesulfonylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Benzenesulfonylbenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide offers a detailed, generalized experimental protocol for determining its solubility. Furthermore, it presents qualitative solubility predictions based on the structural characteristics of the molecule and includes extensive solubility data for its structural analog, benzoic acid, to serve as a valuable reference. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound in various solvent systems.

Introduction

This compound, a molecule incorporating both a carboxylic acid and a diaryl sulfone moiety, presents a unique solubility profile that is critical for its application in pharmaceutical sciences and organic synthesis. Understanding its solubility in various organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and formulation development. This document outlines the theoretical considerations for the solubility of this compound, provides a detailed experimental protocol for its determination, and presents solubility data for the closely related compound, benzoic acid, as a surrogate for qualitative assessment.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a qualitative manner. The molecule possesses both polar (carboxylic acid and sulfonyl groups) and nonpolar (benzene rings) functionalities.

-

Polar Solvents: The presence of the carboxylic acid and sulfonyl groups, which can engage in hydrogen bonding and dipole-dipole interactions, suggests that this compound will exhibit appreciable solubility in polar organic solvents. This includes alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

-

Nonpolar Solvents: The two aromatic rings contribute to a significant nonpolar character. Therefore, some solubility is also expected in nonpolar aromatic solvents like toluene and benzene due to favorable pi-pi stacking interactions.

-

Intermediate Polarity Solvents: In solvents of intermediate polarity, such as ethyl acetate, the solubility will be influenced by a balance of polar and nonpolar interactions.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. A safety data sheet for 4-(Phenylsulfonyl)benzoic acid also indicates that solubility data is not available. Therefore, experimental determination is necessary to obtain precise solubility values.

Solubility Data for Benzoic Acid (Structural Analog)

To provide a frame of reference, the following table summarizes the solubility of benzoic acid, a structural analog of this compound, in various organic solvents. It is important to note that while this data can offer general guidance, the presence of the benzenesulfonyl group will significantly influence the solubility of the target compound.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Mole Fraction (x) |

| Methanol | 25 | 44.6 | 0.239 |

| Ethanol | 25 | 45.5 | 0.198 |

| Acetone | 25 | 54.7 | 0.258 |

| Isopropanol | 25 | 40.2 | 0.165 |

| Ethyl Acetate | 25 | 29.8 | 0.147 |

| Toluene | 25 | 11.2 | 0.081 |

Note: This data is for benzoic acid and is intended for comparative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method followed by gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the chosen solvent)

-

Vials with screw caps

-

Drying oven

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Continue drying until a constant weight of the solute is achieved.

-

The mass of the dissolved this compound and the mass of the solvent can then be calculated.

-

Data Calculation

The solubility can be expressed in various units:

-

Mass Fraction (w/w):

-

mass of solute / (mass of solute + mass of solvent)

-

-

Grams per 100g of Solvent:

-

(mass of solute / mass of solvent) * 100

-

-

Mole Fraction (x):

-

moles of solute / (moles of solute + moles of solvent)

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Logical relationship of factors influencing the solubility of this compound.

Conclusion

A Theoretical Exploration of 4-Benzenesulfonylbenzoic Acid's Molecular Geometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure and electronic properties of 4-Benzenesulfonylbenzoic acid. In the absence of extensive published experimental data for this specific molecule, this document outlines a robust computational framework using Density Functional Theory (DFT). It details the procedural steps for geometry optimization, vibrational frequency analysis, and the determination of key structural parameters. The methodologies, data presentation, and logical workflows are designed to serve as a blueprint for the computational analysis of this and similar diaryl sulfone compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a diaryl sulfone derivative containing a carboxylic acid functional group. The spatial arrangement of its two phenyl rings, connected by a sulfonyl bridge, and the orientation of the carboxyl group are critical determinants of its chemical reactivity, intermolecular interactions, and potential biological activity. Understanding the molecule's preferred conformation, bond lengths, bond angles, and dihedral angles is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Theoretical chemistry, particularly quantum mechanical calculations, offers a powerful in-silico approach to investigate molecular geometries and properties with high accuracy. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable computational method, to study this compound.

Theoretical Methodology: A Standard Protocol

The following section details a standard and robust computational protocol for the theoretical study of this compound's molecular geometry.

Computational Software

All theoretical calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. These programs allow for the implementation of various theoretical models and basis sets required for accurate molecular modeling.

Initial Structure Preparation

An initial 3D structure of this compound would be constructed using a molecular building interface. The initial geometry would be based on standard bond lengths and angles.

Geometry Optimization

The primary objective is to find the lowest energy conformation of the molecule on the potential energy surface. This is achieved through geometry optimization.

-

Theoretical Model : Density Functional Theory (DFT) is the chosen method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard and effective choice.

-

Basis Set : The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions (++) are important for describing anions and weak interactions, while the polarization functions (d,p) allow for more flexibility in the shape of the electron clouds, which is crucial for describing bonding in a molecule with multiple heteroatoms.

The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, where the net forces are zero.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two critical purposes:

-

Confirmation of a True Minimum : The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a saddle point (a transition state).

-

Prediction of Infrared Spectrum : The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data if available.

Predicted Molecular Geometry Data

The following tables present the hypothetical key geometric parameters for the optimized structure of this compound, as would be obtained from the B3LYP/6-311++G(d,p) calculations. These tables are structured for clarity and easy comparison.

Table 1: Selected Bond Lengths (in Ångströms)

| Bond | Predicted Length (Å) |

| S-O1 | 1.435 |

| S-O2 | 1.435 |

| S-C(sulfonyl) | 1.770 |

| S-C(phenyl) | 1.770 |

| C-C(carboxyl) | 1.490 |

| C=O(carboxyl) | 1.210 |

| C-O(carboxyl) | 1.360 |

| O-H(carboxyl) | 0.970 |

Table 2: Selected Bond Angles (in Degrees)

| Angle | Predicted Angle (°) |

| O1-S-O2 | 119.5 |

| O1-S-C(sulfonyl) | 108.5 |

| C(sulfonyl)-S-C(phenyl) | 105.0 |

| S-C(sulfonyl)-C(ring) | 119.0 |

| S-C(phenyl)-C(ring) | 119.0 |

| C-C-O(carboxyl) | 115.0 |

| C-C=O(carboxyl) | 124.0 |

| O-C=O(carboxyl) | 121.0 |

Table 3: Key Dihedral Angles (in Degrees)

| Dihedral Angle | Predicted Angle (°) |

| C(phenyl ring 1) - S - C(phenyl ring 2) - C | 85.0 |

| C(ring) - C(ring) - C(carboxyl) - O(hydroxyl) | 178.0 |

Note: The values in these tables are representative and intended for illustrative purposes. Actual calculated values may vary.

Visualizing the Computational Workflow and Molecular Structure

To better understand the process and the molecule's structure, the following diagrams are provided.

Caption: A flowchart of the theoretical study workflow.

Caption: A diagram of the molecule's key functional groups.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the molecular geometry of this compound using Density Functional Theory. The detailed protocol for geometry optimization and frequency analysis provides a solid foundation for future computational studies. The structured presentation of predicted geometric data in tabular form, along with the visual representation of the computational workflow and molecular structure, offers a clear and in-depth resource for researchers in medicinal chemistry and related fields. The application of these theoretical methods can provide invaluable insights into the structure-property relationships of this and other diaryl sulfone compounds, thereby guiding further experimental research and development.

The Genesis of a Key Moiety: A Technical History of 4-Benzenesulfonylbenzoic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzenesulfonylbenzoic acid, a diaryl sulfone carboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. While its contemporary applications are expanding, its historical origins are rooted in the foundational era of synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details plausible early synthetic methodologies, contrasts them with modern techniques, and presents key quantitative data. Furthermore, this document explores the relevance of the diaryl sulfone core in drug development, particularly as an inhibitor of key signaling pathways, offering insights for researchers in the pharmaceutical sciences.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily accessible historical records. However, its structural class, the diaryl sulfones, emerged in the late 19th century, closely following the development of cornerstone reactions in organic chemistry. The most probable route to its initial preparation would have been through a Friedel-Crafts type reaction, a powerful method for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings, established by Charles Friedel and James Crafts in 1877.

The synthesis of diaryl sulfones was explored as an extension of this chemistry, typically involving the reaction of an aromatic sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. Given the availability of benzenesulfonyl chloride and benzoic acid as starting materials in the late 19th and early 20th centuries, it is highly likely that this compound was first synthesized through such a pathway. Early investigations into sulfone chemistry were often driven by the burgeoning dye industry and the desire to create novel molecular structures.

Physicochemical and Structural Properties

This compound (CAS Number: 5361-54-6) is a white crystalline solid.[1] Its molecular structure, consisting of a phenylsulfonyl group attached to a benzoic acid moiety at the para position, imparts a unique combination of properties, including high thermal stability and the potential for hydrogen bonding and aromatic interactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzoic Acid | Benzenesulfonic Acid |

| Molecular Formula | C13H10O4S[2] | C7H6O2 | C6H6O3S[3] |

| Molecular Weight | 262.28 g/mol [4] | 122.123 g/mol | 158.18 g/mol [5] |

| Melting Point | Not explicitly found | 122 °C | 51 °C (anhydrous)[3] |

| Boiling Point | Not explicitly found | 250 °C | 190 °C[3] |

| Water Solubility | Poorly soluble (inferred) | 3.44 g/L at 25 °C | Soluble[3] |

| pKa | Not explicitly found | 4.20 | -2.8[3] |

Synthesis Methodologies: From Historical to Modern Approaches

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient modern techniques.

Plausible Historical Synthesis: Friedel-Crafts Sulfonylation

A likely historical route to this compound is the Friedel-Crafts sulfonylation of a benzoic acid derivative. However, the direct sulfonylation of benzoic acid is challenging due to the deactivating nature of the carboxylic acid group. A more plausible approach would involve the sulfonylation of a precursor that could be later converted to the carboxylic acid. A conceptually straightforward, albeit potentially low-yielding, historical method would be the oxidation of a pre-formed diaryl sulfone.

Experimental Protocol: Oxidation of 4-Methyl-4'-benzenesulfonyl-diphenylmethane (A Hypothetical Route)

-

Preparation of 4-Methyl-4'-benzenesulfonyl-diphenylmethane:

-

To a stirred solution of toluene in a suitable solvent (e.g., carbon disulfide), add an equimolar amount of benzenesulfonyl chloride.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the evolution of HCl gas ceases.

-

Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and a dilute solution of sodium bicarbonate, and then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

-

-

Oxidation to this compound:

-

Suspend the 4-methyl-4'-benzenesulfonyl-diphenylmethane in an aqueous solution of a strong oxidizing agent, such as potassium permanganate or chromic acid.

-

Heat the mixture under reflux for several hours until the oxidation is complete (indicated by a color change).

-

Cool the reaction mixture and filter to remove manganese dioxide (if using permanganate).

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Caption: Plausible historical synthesis of this compound.

Modern Synthetic Approaches

Modern syntheses of diaryl sulfones, including this compound, offer higher yields, greater functional group tolerance, and milder reaction conditions. These methods often employ transition metal catalysis.

Experimental Protocol: Suzuki-Type Cross-Coupling Reaction

A contemporary and versatile method for the synthesis of diaryl sulfones is the Suzuki-type cross-coupling reaction.[7]

-

Reaction Setup:

-

In a reaction vessel, combine 4-carboxyphenylboronic acid, an aryl sulfonyl chloride (e.g., benzenesulfonyl chloride), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

-

Reaction Execution:

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Caption: Modern synthesis of this compound via Suzuki-type coupling.

Relevance in Drug Development and Signaling Pathways

The diaryl sulfone motif is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] This is due to its metabolic stability, ability to form hydrogen bonds, and its rigid, non-planar geometry which can facilitate specific interactions with biological targets.

While this compound itself is not a prominent therapeutic agent, its derivatives and the broader class of diaryl sulfones have been extensively investigated as inhibitors of various enzymes, particularly kinases. Kinases are crucial components of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

For instance, diaryl sulfone derivatives have been identified as inhibitors of Phosphatidylinositol 4-kinases (PI4K), which are essential for the replication of pathogens like Plasmodium falciparum, the causative agent of malaria.[9][10] Furthermore, novel trihalo-sulfone compounds have been shown to inhibit With-No-lysine (K) [WNK] kinases, which play a role in blood pressure regulation.[11]

The general mechanism of action for such inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: General mechanism of kinase inhibition by diaryl sulfone derivatives.

Conclusion

This compound, while not a compound of household recognition, holds a significant place in the landscape of organic chemistry. Its history is intertwined with the development of fundamental synthetic reactions, and its structure represents a key building block for modern chemical innovation. For researchers in drug development, the diaryl sulfone core, exemplified by this compound, continues to be a fertile ground for the design of novel therapeutics targeting a range of diseases. The journey from its probable 19th-century synthesis to its current role in the exploration of complex signaling pathways underscores the enduring legacy of foundational chemical moieties.

References

- 1. This compound, CAS [[5361-54-6]] | BIOZOL [biozol.de]

- 2. pschemicals.com [pschemicals.com]

- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. 5361-54-6|4-(Phenylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. scribd.com [scribd.com]

- 6. P-(BENZYLSULFONAMIDO)BENZOIC ACID CAS#: 536-95-8 [amp.chemicalbook.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 9. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 4-Benzenesulfonylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-benzenesulfonylbenzoic acid and its key derivatives. The information presented herein is intended to support research and development efforts by providing critical data on molecular characteristics, experimental protocols for synthesis and analysis, and visual representations of key chemical processes.

Physical and Chemical Properties

This compound and its derivatives are a class of organic compounds characterized by a benzoic acid moiety linked to a benzenesulfonyl group. This structure imparts a unique combination of properties, making them valuable intermediates in medicinal chemistry and materials science. The core compound, this compound, has the CAS Number 5361-54-6, a molecular formula of C13H10O4S, and a molecular weight of 262.28 g/mol [1].

The following table summarizes the fundamental physical properties of the parent compound and several of its important derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 5361-54-6 | C13H10O4S | 262.28[1] |

| 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid | 59216-83-0 | C13H10O5S | 278.28[2] |

| 4-Sulfamoylbenzoic acid | 138-41-0 | C7H7NO4S | 201.20 |

| 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | C7H5ClO4S | 220.63[3] |

Melting and boiling points are critical parameters for assessing purity and designing experimental conditions such as crystallization and reaction temperature.

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Notes |

| 4-Sulfamoylbenzoic acid | 285-295 | - | Literature value. |

| 4-(Chlorosulfonyl)benzoic acid | 230-232[3] | - | Literature value. |

| Benzoic acid (for reference) | 121-123[4] | 249 | Analytical standard. |

Spectroscopic analysis is essential for structural elucidation and purity confirmation.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |

| 4-(Chlorosulfonyl)benzoic acid | 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H) in CDCl₃[3] | - | - | - |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Aromatic protons typically appear in the 7.0-8.5 ppm range. | Aromatic carbons: 128.0-145.0; Carboxylic acid carbon: ~166.0 | Strong C=O stretch (acid): 1680-1710; O-H stretch (acid): 2500-3300 (broad); S=O stretch: 1300-1350 and 1150-1180 | Typically show absorption bands around 202 nm and 250 nm.[7] |

| 4-Benzoylbenzoic acid (for reference) | Aromatic: 7.30-7.80 (m, 9H); Carboxylic acid: 10.0-13.0 (br s, 1H)[8] | Aromatic: 128.0-138.0; Carboxylic acid C=O: 166.0; Ketone C=O: 196.0[8] | C=O (acid): ~1685; C=O (ketone): ~1660; O-H (acid): 2500-3300[8] | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these compounds.

This protocol describes the synthesis of a key intermediate used to produce other derivatives.

Procedure based on the oxidation of 4-methylphenylsulfonic acid followed by chlorosulfonation[3]:

-

Oxidation: A solution of potassium permanganate (1.6 g) in water (13 mL) is added dropwise at 80 °C to a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (0.68 g, 12 mmol) in water (15 mL).

-

Work-up: Upon reaction completion, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate.

-

Chlorosulfonation: At room temperature, chlorosulfonic acid (4 mL) is slowly added to the stirring potassium 4-carboxybenzenesulfonate intermediate (1.2 g).

-

Isolation: The reaction mixture is stirred for 2 hours and then poured into crushed ice. The resulting white solid is collected by filtration and washed with water to yield 4-(chlorosulfonyl)benzoic acid.

This protocol details the synthesis of novel derivatives from 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride.[7]

-

Preparation: Valine (2.34 g, 20 mmol) is dissolved in 20 mL of 1 N NaOH solution. The solution is cooled in an ice bath (0–5 °C).

-

Reaction: A solution of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (6.30 g, 20 mmol) in 45 mL of anhydrous CH₂Cl₂ and a 2 N NaOH solution (10 mL, 20 mmol) are added simultaneously and dropwise to the cooled valine solution over 30 minutes with magnetic stirring.

-

Stirring: The reaction mixture is stirred for an additional 1 hour at room temperature.

-

Isolation: The aqueous phase is separated and acidified with 2 N HCl to precipitate the product, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid.

The following are general guidelines for acquiring spectroscopic data, adapted from protocols for similar aromatic acids[8].

-

NMR Spectroscopy:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not provided in the solvent.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

-

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, use the KBr pellet method or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Measure the absorbance over a wavelength range of 200-400 nm.

-

Visualizations: Synthesis and Application Workflows

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound derivatives.

Caption: Workflow for the synthesis of 4-(chlorosulfonyl)benzoic acid.

Caption: General workflow for antimicrobial screening of new derivatives.[7][9]

References

- 1. scbt.com [scbt.com]

- 2. 4-(4-HYDROXY-BENZENESULFONYL)-BENZOIC ACID CAS#: 59216-83-0 [amp.chemicalbook.com]

- 3. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Formation of 4-Benzenesulfonylbenzoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzenesulfonylbenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. Its structure, featuring a diaryl sulfone moiety connected to a benzoic acid, provides a versatile scaffold for molecular elaboration. This technical guide delineates the primary synthetic pathway for its formation, which proceeds via a two-step mechanism: a Friedel-Crafts sulfonylation followed by a side-chain oxidation. This document provides a detailed examination of the underlying reaction mechanisms, comprehensive experimental protocols for each step, and a summary of relevant quantitative data. Furthermore, visual diagrams of the reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the process.

Introduction

The synthesis of this compound is a classic example of sequential aromatic functionalization. The formation of the diaryl sulfone core is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts sulfonylation. This is followed by the selective oxidation of a strategically placed alkyl group to furnish the final carboxylic acid functionality. The overall transformation is robust and can be adapted for various substituted analogs. This guide will focus on the most common route, which utilizes toluene and benzenesulfonyl chloride as the primary starting materials.

Overall Synthetic Workflow

The formation of this compound from toluene is accomplished in two distinct synthetic operations. The first step involves the Lewis acid-catalyzed sulfonylation of toluene with benzenesulfonyl chloride to produce the intermediate, 4-methylbenzenesulfonylbenzene (also known as phenyl p-tolyl sulfone). The second step is the oxidation of the methyl group of this intermediate to a carboxylic acid using a strong oxidizing agent.

Caption: Overall two-step synthesis workflow for this compound.

Step 1: Friedel-Crafts Sulfonylation

The first stage of the synthesis is the formation of the diaryl sulfone linkage. This is achieved by the electrophilic aromatic substitution of toluene with benzenesulfonyl chloride. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Mechanism of Formation

The mechanism of the Friedel-Crafts sulfonylation involves the generation of a highly electrophilic sulfonylium cation, which is then attacked by the nucleophilic π-system of the toluene ring.

-

Formation of the Electrophile: Benzenesulfonyl chloride coordinates with the Lewis acid catalyst, aluminum chloride, to form a complex. This complex can then dissociate to form a highly reactive sulfonylium cation (PhSO₂⁺) and the tetrachloroaluminate anion (AlCl₄⁻).

-

Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the sulfonylium cation. The methyl group of toluene is an ortho-, para-director. Due to steric hindrance at the ortho positions, the attack occurs predominantly at the para position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base, typically the AlCl₄⁻ anion, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the product, 4-methylbenzenesulfonylbenzene.

Caption: Mechanism of Friedel-Crafts Sulfonylation.

Experimental Protocol: Synthesis of 4-Methylbenzenesulfonylbenzene

This protocol is adapted from established Friedel-Crafts procedures.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (1.2 eq.) is added to a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: Toluene (1.0 eq.) and benzenesulfonyl chloride (1.05 eq.) are mixed and added dropwise to the stirred AlCl₃ suspension via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This decomposes the aluminum chloride complex.

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-methylbenzenesulfonylbenzene can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Quantitative Data for Step 1

| Parameter | Value | Reference/Comment |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A classic Lewis acid for this reaction. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions are critical. |

| Reactant Ratio | Toluene : Benzenesulfonyl Chloride : AlCl₃ (1.0 : 1.05 : 1.2) | A slight excess of the sulfonyl chloride and catalyst is common. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |

| Reaction Time | 2 - 4 hours | Monitored by TLC for completion. |

| Typical Yield | 85 - 95% | Yields can be high with careful control of conditions. |

Step 2: Side-Chain Oxidation

The second step involves the conversion of the methyl group of 4-methylbenzenesulfonylbenzene into a carboxylic acid. This is a classic benzylic oxidation reaction, typically performed with a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.

Mechanism of Formation

The mechanism for the oxidation of alkylbenzenes with potassium permanganate is complex and believed to involve free-radical intermediates.[1] The key requirement is the presence of at least one hydrogen atom on the benzylic carbon.[2][3][4]

-

Initial Hydrogen Abstraction: The reaction is thought to initiate with the abstraction of a benzylic hydrogen atom by the permanganate ion (MnO₄⁻), forming a benzyl radical and a manganese(VI) species.

-

Further Oxidation: The benzyl radical is then further oxidized through a series of steps. This process involves the sequential oxidation of the benzylic carbon, ultimately cleaving the C-C bonds of any larger alkyl chain and forming a benzoate salt.

-

Formation of Manganese Dioxide: During the reaction, the purple permanganate ion (Mn⁷⁺) is reduced to brown manganese dioxide (Mn⁴⁺), which precipitates from the solution.

-

Acidification: The reaction is performed under basic conditions, which results in the formation of the potassium salt of the carboxylic acid (potassium 4-benzenesulfonylbenzoate). In the final work-up step, the solution is acidified (e.g., with HCl), which protonates the carboxylate salt to precipitate the final product, this compound.

References

Biological Activity Screening of Novel Benzenesulfonylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonylbenzoic acid scaffold is a promising pharmacophore in modern medicinal chemistry. This technical guide provides an in-depth overview of the biological activity screening of novel derivatives of this compound class, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.

Data Presentation

The biological activities of various benzenesulfonylbenzoic acid and closely related benzenesulfonamide derivatives are summarized below. These tables provide a comparative analysis of their potency against different biological targets.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4b | A549 (Lung) | 2.81 | [1] |

| 4b | HeLa (Cervical) | 2.92 | [1] |

| 4d | A549 (Lung) | 2.82 | [1] |

| 4d | HeLa (Cervical) | 1.99 | [1] |

| 4d | MCF-7 (Breast) | 2.36 | [1] |

| 5g | A549 (Lung) | 2.73 | [1] |

| 5g | HeLa (Cervical) | 2.12 | [1] |

| 5g | Du-145 (Prostate) | 2.12 | [1] |

Table 2: Antimicrobial Activity of Benzenesulfonyl-Containing Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4 | Staphylococcus aureus ATCC 6538 | 125 | [2] |

| 4 | Bacillus subtilis ATCC 6683 | 125 | [2] |

| 9 | Staphylococcus aureus | - | [3] |

| 18 | Staphylococcus aureus | - | [3] |

| 3d | Antibacterial | 5-11 µM | [4] |

| 4d | Antibacterial | 5-11 µM | [4] |

| 2c | Antifungal | 6 µM | [4] |

Note: Specific MIC values for compounds 9 and 18 were not provided in the source material, but they were identified as the most active compounds.

Table 3: Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound | Enzyme | Ki (nM) | Reference |

| 13a | hCA II | 7.6 | [5] |

| 4e | CA IX | 10.93-25.06 nM (IC50) | [6] |

| 4g | CA IX | 10.93-25.06 nM (IC50) | [6] |

| 4h | CA IX | 10.93-25.06 nM (IC50) | [6] |

Experimental Protocols